1-[(4-acetamidophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide
Description
1-[(4-Acetamidophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide is a synthetic imidazole derivative characterized by a carboxamide group at position 4 of the imidazole ring. The imidazole core is substituted at position 1 with a benzyl group bearing a para-acetamido moiety and at position N with a 3-(methylsulfanyl)phenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ~3.0) due to the methylsulfanyl and acetamido substituents, and a molecular weight of approximately 420–430 g/mol depending on isotopic composition .
Properties
IUPAC Name |
1-[(4-acetamidophenyl)methyl]-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14(25)22-16-8-6-15(7-9-16)11-24-12-19(21-13-24)20(26)23-17-4-3-5-18(10-17)27-2/h3-10,12-13H,11H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYSDUCQXLRWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-acetamidophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide , identified by its CAS number 1251559-34-8 , is a member of the imidazole family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 1251559-34-8 |
Structural Characteristics
The structure of this compound includes an imidazole ring, which is known for its role in various biochemical processes. The presence of acetamido and methylthio groups suggests potential interactions with biological targets, particularly in enzymatic pathways.
Research indicates that compounds similar to This compound may exert their effects through several mechanisms:
- Inhibition of Kinases : The imidazole ring is a common scaffold for kinase inhibitors. Studies suggest that this compound could inhibit specific kinases involved in cancer progression, similar to other imidazole derivatives .
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, possibly due to their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways .
Therapeutic Potential
The compound's diverse biological activities suggest potential therapeutic applications:
- Anticancer Agents : Given the role of kinases in cancer cell proliferation, this compound may serve as a lead for developing anticancer therapies.
- Antimicrobial Agents : Its structural features may also position it as a candidate for treating infections caused by resistant pathogens.
In Vitro Studies
- Kinase Inhibition : A study demonstrated that related imidazole compounds effectively inhibited CK1δ, a kinase associated with various cancers. This inhibition led to reduced cell viability in cancer cell lines .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of imidazole derivatives against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
In Vivo Studies
Preclinical models have been employed to assess the efficacy of related compounds in vivo. For instance:
- Tumor Xenograft Models : Imidazole derivatives have been tested in xenograft models, where they showed significant tumor reduction compared to controls, indicating their potential as anticancer agents.
Comparison with Similar Compounds
Core Imidazole Derivatives
- N-(4-Methylphenyl)-1H-imidazole-1-carboxamide (CAS 63678-24-0): This simpler analogue lacks the benzyl and methylsulfanyl substituents. Its molecular weight (184.3 g/mol) and LogP (2.90) are significantly lower, reducing membrane permeability compared to the target compound.
- 1-[(4-Aminophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide (CAS 1351827-63-8): Substitution of the acetamido group with an amino group on the benzyl ring increases polarity (PSA ~85 Ų vs. ~95 Ų for the target compound) while the trifluoromethyl group enhances metabolic resistance to oxidative degradation. This suggests trade-offs between solubility and bioavailability .
Sulfur-Containing Analogues
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (CAS 868217-37-2):
The dihydroimidazole (imidazoline) core introduces partial saturation, altering conformational flexibility. The sulfonyl group increases polarity (PSA ~120 Ų) but may reduce blood-brain barrier penetration compared to the target compound’s carboxamide .- 2-({3-Cyano-4,6-dimethyl-5-[(E)-phenyldiazenyl]-2-pyridinyl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide: Replacement of the imidazole with a pyridine-azo scaffold drastically changes electronic properties.
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~425 | 3.2 | 95 | Acetamidophenylmethyl, methylsulfanyl |
| N-(4-Methylphenyl)-1H-imidazole-1-carboxamide | 184.3 | 2.90 | 53 | Methylphenyl |
| 1-[(4-Aminophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-imidazole-4-carboxamide | 379.3 | 3.8 | 85 | Aminophenylmethyl, trifluoromethyl |
| N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | 465.9 | 4.1 | 120 | Chlorophenylmethylsulfanyl, sulfonyl |
Key Observations :
- The target compound’s methylsulfanyl group enhances lipophilicity without excessive PSA, balancing membrane permeability and solubility.
- Imidazoline and sulfonyl-containing analogues (e.g., CAS 868217-37-2) exhibit higher PSA, favoring renal excretion over tissue penetration .
- Trifluoromethyl groups (e.g., CAS 1351827-63-8) improve metabolic stability but may increase hepatotoxicity risks .
Preparation Methods
Protective Group Approach
A common method involves esterifying the carboxylic acid to reduce its reactivity during alkylation. For example, methyl ester protection allows N-alkylation under basic conditions without decarboxylation. Subsequent hydrolysis regenerates the carboxylic acid for downstream reactions.
Representative Protocol:
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Esterification : Imidazole-4-carboxylic acid is treated with methanol and catalytic sulfuric acid to form methyl imidazole-4-carboxylate.
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Alkylation : The ester reacts with (4-acetamidophenyl)methyl bromide in dimethylformamide (DMF) using potassium carbonate as a base at 60°C for 12 hours.
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Deprotection : The methyl ester is hydrolyzed with aqueous NaOH in tetrahydrofuran (THF) to yield 1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxylic acid.
Key Considerations :
-
Alkylation efficiency depends on the leaving group’s reactivity (e.g., bromide > chloride).
-
Polar aprotic solvents like DMF enhance nucleophilicity of the imidazole nitrogen.
Carboxylic Acid Activation
The 4-carboxylic acid moiety must be activated to facilitate amide bond formation with 3-(methylsulfanyl)aniline. Oxalyl chloride and carbodiimide-based reagents are widely used for this purpose.
Acid Chloride Formation
Activation via oxalyl chloride is a high-yield, one-step process. The reaction proceeds via nucleophilic acyl substitution, with DMF catalyzing the conversion.
Experimental Data from Analogous Systems:
| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1-Methyl-1H-imidazole-4-carboxylic acid | Oxalyl chloride, DMF | DCM | 25 | 48 | 91 | |
| 1-Methyl-1H-imidazole-4-carboxylic acid | Oxalyl chloride, DMF | Chloroform | 20 | 2 | 78 |
Procedure :
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Suspend 1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxylic acid (10 mmol) in dry dichloromethane (DCM).
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Add oxalyl chloride (1.5 eq) and DMF (1 drop) under nitrogen.
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Stir at 25°C until gas evolution ceases (2–48 hours).
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Concentrate under vacuum to isolate the acid chloride as a solid.
Amide Bond Formation
Coupling the acid chloride with 3-(methylsulfanyl)aniline completes the synthesis. Alternatives include Schotten-Baumann conditions or carbodiimide-mediated coupling .
Acid Chloride Route
Reacting the acid chloride with the amine in the presence of a tertiary amine base (e.g., diisopropylethylamine) achieves high conversion rates.
Example Protocol:
-
Dissolve 3-(methylsulfanyl)aniline (1.1 eq) in DCM.
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Add the acid chloride (1 eq) and diisopropylethylamine (2 eq) at 0°C.
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Warm to room temperature and stir for 12 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography.
Yield Optimization :
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDCI/HOBt coupling offers a milder alternative.
Comparative Data:
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt, DIEA | DMF | 60 | 0.75 | 59 | |
| Oxalyl chloride | DIEA | DCM | 25 | 12 | 78 |
Procedure :
-
Mix 1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxylic acid (1 eq), EDCI (1.5 eq), HOBt (1.5 eq), and DIEA (3 eq) in DMF.
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Add 3-(methylsulfanyl)aniline (1.2 eq) and stir at 60°C for 45 minutes.
Analytical Characterization
Critical validation steps include NMR spectroscopy , LC-MS , and HPLC purity analysis .
Spectroscopic Data from Analogous Compounds:
-
1H NMR (400 MHz, CDCl3) : δ 8.01 (s, 1H, imidazole-H), 7.47–7.23 (m, aromatic-H), 3.77 (s, 3H, N-CH3).
Purity : HPLC retention times (e.g., 2.02 minutes under Method I) confirm the absence of unreacted starting materials.
Challenges and Mitigation Strategies
-
Competitive Alkylation : The carboxylic acid group may react with alkylating agents. Mitigated by ester protection.
-
Acid Chloride Hydrolysis : Rapid workup under anhydrous conditions prevents degradation.
-
Low Coupling Yields : Use of coupling agents (e.g., HOBt) enhances efficiency in polar solvents like DMF .
Q & A
Q. Q1: What are the critical synthetic steps and analytical methods for preparing 1-[(4-acetamidophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide?
Methodological Answer :
- Synthetic Steps :
- Imidazole Core Formation : Start with a Buchwald-Hartwig amination to introduce the 3-(methylsulfanyl)phenyl group to the imidazole ring.
- Substituent Coupling : Use a Pd-catalyzed cross-coupling reaction to attach the 4-acetamidophenylmethyl group.
- Carboxamide Functionalization : React the intermediate with an activated carbonyl source (e.g., CDI) under anhydrous conditions .
- Analytical Validation :
- Purity : Monitor via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation : Use and NMR (DMSO-d6) to verify substituent positions and - HMBC for imidazole ring connectivity .
Biological Activity Profiling
Q. Q2: How can researchers design experiments to evaluate the compound’s biological activity, particularly in cancer or antimicrobial contexts?
Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC determination) .
- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values reported .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., NIH/3T3) to assess selectivity .
Advanced SAR and Structural Optimization
Q. Q3: What strategies are recommended for structure-activity relationship (SAR) studies to improve target affinity?
Methodological Answer :
- Substituent Variation :
- Methylsulfanyl Group : Replace with sulfoxide or sulfone derivatives to modulate electron-withdrawing effects .
- Acetamido Phenyl : Test halogenated (e.g., Cl, F) or nitro-substituted analogs to enhance π-π stacking with hydrophobic enzyme pockets .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., PDB: 1M17) to predict binding modes .
- Use QSAR models (DRAGON descriptors) to correlate substituent properties (logP, polarizability) with activity .
Data Contradiction Resolution
Q. Q4: How should researchers address inconsistencies in biological activity data across different assays?
Methodological Answer :
- Troubleshooting Workflow :
- Purity Verification : Re-analyze compound purity via LC-MS to rule out degradation products .
- Assay Conditions : Compare buffer pH (e.g., Tris vs. PBS) and serum content (e.g., FBS%), which may affect solubility or protein binding .
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization and radiometric -ATP assays .
Target Identification and Mechanism
Q. Q5: What experimental approaches are suitable for identifying the compound’s primary molecular target?
Methodological Answer :
- Pull-Down Assays :
- Immobilize the compound on NHS-activated Sepharose beads and incubate with cell lysates. Elute bound proteins for MS/MS identification .
- Thermal Shift Assay :
- Monitor protein melting temperature shifts (SYPRO Orange dye) in the presence of the compound to identify stabilized targets .
- CRISPR-Cas9 Knockout :
- Generate gene knockouts (e.g., EGFR, PI3K) in cell lines and assess compound activity loss via viability assays .
Stability and Degradation Analysis
Q. Q6: How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer :
- Forced Degradation Studies :
- Plasma Stability :
- Incubate with human plasma (37°C, 1–24h) and quantify parent compound via LC-MS/MS .
Advanced Computational Modeling
Q. Q7: What computational methods are recommended for predicting metabolic pathways?
Methodological Answer :
- In Silico Tools :
- CYP450 Metabolism : Use StarDrop’s P450 module to predict sites of oxidation (e.g., methylsulfanyl to sulfoxide) .
- Metabolite Identification : Combine molecular dynamics (GROMACS) and DFT calculations (Gaussian 16) to simulate reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
